molecular formula C17H20O5 B015986 Murraxocin CAS No. 88478-44-8

Murraxocin

Cat. No. B015986
CAS RN: 88478-44-8
M. Wt: 304.34 g/mol
InChI Key: GDLSTIJVZWVVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Murraxocin involves a few key strategies, prominently featuring the Corey–Chaykovsky reaction to construct the isoprene epoxide unit, a critical step in its total synthesis from commercially available umbelliferone. This approach has led to the first total synthesis of Murraxocin, demonstrating its feasibility for laboratory production (Sen et al., 2015).

Molecular Structure Analysis

The molecular structure of Murraxocin has been extensively characterized through spectroscopic methods. The compound exhibits a coumarin backbone with specific functional groups that contribute to its biological activity and chemical reactivity. The existence of Murraxocin as a natural product has been confirmed through such detailed analyses, including its stereochemistry and molecular conformation (Barik & Kundu, 1987).

Chemical Reactions and Properties

Murraxocin participates in various chemical reactions, attributed to its coumarin structure and specific functional groups. Its reactivity has been explored in the context of natural product synthesis and chemical transformations, offering insights into its chemical behavior and potential applications in synthetic chemistry. The compound's reactivity is further highlighted by its role in forming insecticidal compounds when isolated from natural sources (Sharma et al., 2006).

Scientific Research Applications

  • Insecticidal Properties : Murraxocin is identified as an insecticidal coumarin active against forest insect pests, showing 80% mortality at a concentration of 1% w/v (Sharma, Negi, Shiu, & Gibbons, 2006).

  • Synthetic Production : A study describes the first total synthesis of murraxocin, isolated from Murraya exotica, utilizing a Corey-Chaykovsky reaction. This synthesis is significant for pharmacological studies and potential commercial applications (Sen, Sasmal, Ghorai, & Pal, 2015).

  • Natural Isolation : Murraxocin has been isolated as a new coumarin from the leaves of Murraya exotica. The discovery of such natural products contributes to the understanding of plant biochemistry and potential therapeutic applications (Barik & Kundu, 1987).

Safety and Hazards

Murraxocin should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and exposure should not be prolonged or repeated . It should be stored protected from air and light, and refrigerated or frozen (2-8 °C) .

Mechanism of Action

Target of Action

Murraxocin is a novel antibacterial agent . . Antibacterial agents often target essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis .

Mode of Action

It’s known that many antibacterial agents work by inhibiting bacterial protein synthesis . They bind to bacterial isoleucyl transfer-RNA synthetase, which results in the inhibition of protein synthesis . This prevents the bacteria from producing essential proteins, leading to their death.

Biochemical Pathways

Antibacterial agents often impact major metabolic pathways such as glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway . These pathways are crucial for the survival and growth of bacteria. By disrupting these pathways, antibacterial agents can effectively kill or inhibit the growth of bacteria.

Pharmacokinetics

Pharmacokinetics refers to what the body does to a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, and potential interactions with other drugs.

Result of Action

As an antibacterial agent, murraxocin likely leads to the death of bacteria by inhibiting essential bacterial processes such as protein synthesis . This can result in the effective treatment of bacterial infections.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of antibacterial agents . Understanding these influences is important for optimizing the use of the drug and minimizing potential side effects.

properties

IUPAC Name

8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSTIJVZWVVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921046
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murraxocin

CAS RN

113349-35-2
Record name Murraxocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Murraxocin
Reactant of Route 2
Murraxocin
Reactant of Route 3
Reactant of Route 3
Murraxocin
Reactant of Route 4
Murraxocin
Reactant of Route 5
Reactant of Route 5
Murraxocin
Reactant of Route 6
Murraxocin

Q & A

Q1: What is the mechanism of action of Murraxocin on TRPV2 channels?

A1: Murraxocin acts as a selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel []. This channel is involved in various physiological processes, including thermosensation, pain perception, and brown adipocyte differentiation. Murraxocin inhibits the agonist-mediated activation of TRPV2, effectively reducing its activity []. Specifically, the (-) enantiomer (B304-1) exhibits an IC50 of 22.2 ± 7.8 μM, while the (+) enantiomer (B304-2) displays a more potent IC50 of 3.7 ± 0.7 μM [].

Q2: How does the structure of Murraxocin relate to its activity on TRPV2 channels?

A2: Research suggests that the specific interactions of Murraxocin enantiomers with the TRPV2 channel are crucial for their inhibitory activity. The residue Isoleucine 600 (I600) within the TRPV2 channel has been identified as a key binding site for these enantiomers []. This suggests that structural modifications around this interaction site could significantly influence the potency and selectivity of Murraxocin analogs.

Q3: What is the significance of Murraxocin's activity in brown adipocytes?

A3: Murraxocin's ability to modulate TRPV2 activity in brown adipocytes holds potential therapeutic implications for metabolic disorders. Studies demonstrate that both enantiomers of Murraxocin effectively reverse the inhibitory effect of TRPV2 agonists on brown adipocyte differentiation []. This finding highlights the possibility of targeting TRPV2 with Murraxocin analogs to enhance brown adipocyte activity, potentially leading to novel therapeutic strategies for obesity and other metabolic diseases.

Q4: What are the potential applications of Murraxocin based on current research?

A4: While still in the pre-clinical stage, Murraxocin's selective inhibition of TRPV2 opens up several avenues for future research:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.